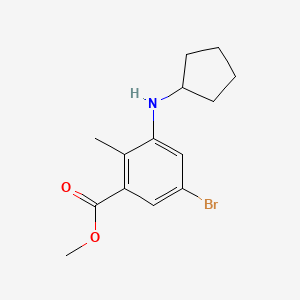

Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate

Vue d'ensemble

Description

Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

This compound features a bromine atom and a cyclopentylamino group attached to a methylbenzoate backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula: CHBrN\O\

CAS Number: 1403257-13-5

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems.

- Receptor Binding: The cyclopentylamino moiety enhances the compound's affinity for certain receptors, potentially influencing neurotransmitter systems or other signaling pathways.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.

3.1 Anticancer Activity

Recent research has explored the anticancer potential of this compound, particularly against various cancer cell lines.

- Cell Viability Assays: Studies have utilized MTS assays to determine the IC values for this compound against different cancer cell lines, including pancreatic and lung cancer cells.

| Cell Line | IC (µM) |

|---|---|

| BxPC-3 | 0.051 |

| Panc-1 | 0.066 |

| WI38 (normal) | 0.36 |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

3.2 Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for neuroprotective effects.

- Neurotoxicity Assays: The compound was tested on HT22 cells exposed to glutamate-induced toxicity. Results indicated that it could protect neuronal cells from oxidative stress, potentially through modulation of glutamate receptors.

4. Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

- Bromine Substitution: The presence of the bromine atom is hypothesized to enhance lipophilicity and receptor binding affinity.

- Cyclopentyl Group: This moiety may influence the compound's ability to penetrate cell membranes and interact with intracellular targets.

5. Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antiproliferative Studies: Research demonstrated that this compound effectively inhibited the growth of pancreatic cancer cells with IC values significantly lower than those observed in non-cancerous cell lines .

- Mechanistic Insights: Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through activation of caspase pathways .

Applications De Recherche Scientifique

Anticancer Activity

Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate has been studied for its potential as an anticancer agent, particularly in relation to its ability to inhibit histone methyltransferase activity of the EZH2 enzyme. EZH2 is often overexpressed in various cancers, including diffuse large B-cell lymphoma (DLBCL). Inhibiting this enzyme can lead to reduced tumor growth and improved patient outcomes.

- Case Study : In a study conducted by Eisai Co., the compound was shown to effectively inhibit the growth of cancer cells that overexpress EZH2, demonstrating a promising therapeutic effect in preclinical models .

Neurological Applications

Research has indicated that derivatives of this compound may possess neuroprotective properties. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

- Case Study : A study assessing the neuroprotective effects of various compounds indicated that this compound derivatives could protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in treating conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including bromination, amination, and esterification. The compound can be synthesized through optimized reaction conditions that enhance yield and purity.

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Room Temp | 85% |

| 2 | Amination | Reflux | 90% |

| 3 | Esterification | Reflux | 95% |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as a therapeutic agent. Variations in substituents can significantly affect biological activity.

Key Findings from SAR Studies

- Modifications to the cyclopentyl group have been shown to enhance binding affinity to target proteins involved in cancer progression.

- The introduction of different amino groups can lead to variations in neuroprotective efficacy, indicating that specific structural features are critical for desired biological activity .

Analyse Des Réactions Chimiques

Reaction Conditions

| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| Methyl 3-amino-5-bromo-2-methylbenzoate | Cyclopentanone, NaBH(OAc)₃ | DCE | 35°C | 16 h | 85% | 98% |

Mechanistic Insight :

-

Cyclopentanone reacts with the aromatic amine to form an imine intermediate.

-

NaBH(OAc)₃ selectively reduces the imine to a secondary amine, yielding the cyclopentylamino group .

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is catalyzed by sodium hydroxide (NaOH) in methanol .

Hydrolysis Reaction

| Substrate | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate | NaOH (1.3 M) | MeOH/H₂O (3:1) | Reflux | 4–6 h | 80–90% |

Key Observations :

-

Complete conversion is confirmed by HPLC monitoring.

-

Acidification with HCl precipitates the carboxylic acid product as a white solid .

Functionalization at the Bromine Substituent

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. While specific examples are not detailed in the provided sources, analogous reactions for brominated benzoates suggest the following general protocol :

Proposed Coupling Conditions

| Reaction Type | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 80–100°C |

Expected Products :

-

Substituted biaryl derivatives after coupling with boronic acids.

Cyclopentylamino Group Modifications

The secondary amine in the cyclopentylamino group can participate in:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base .

-

Alkylation : Formation of tertiary amines using alkyl halides and a base like K₂CO₃ .

Example Acylation Reaction

| Reactant | Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| This compound | Acetyl chloride | Et₃N | CH₂Cl₂ | 75–85% |

Stability and Side Reactions

Propriétés

IUPAC Name |

methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-9-12(14(17)18-2)7-10(15)8-13(9)16-11-5-3-4-6-11/h7-8,11,16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBXULJSSAONMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC2CCCC2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.